molecular formula C14H19N B14147087 2-Butyl-3-ethyl-1H-indole CAS No. 89188-95-4

2-Butyl-3-ethyl-1H-indole

Cat. No.: B14147087
CAS No.: 89188-95-4
M. Wt: 201.31 g/mol
InChI Key: IFCNLMMBVVNZAP-UHFFFAOYSA-N
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Description

2-Butyl-3-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature, particularly in alkaloids and various biologically active molecules. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses a ketone and a phenylhydrazine derivative under acidic conditions. For instance, the reaction of 2-butyl-3-ethylcyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole product .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-ethyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding indole-2-carboxylic acids.

    Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the indole ring.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield 5-nitro-2-butyl-3-ethyl-1H-indole.

Scientific Research Applications

2-Butyl-3-ethyl-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butyl-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. For example, it can bind to serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1H-indole
  • 3-Ethyl-1H-indole
  • 2-Butyl-3-methyl-1H-indole

Uniqueness

2-Butyl-3-ethyl-1H-indole is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both butyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and receptors .

Properties

CAS No.

89188-95-4

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

2-butyl-3-ethyl-1H-indole

InChI

InChI=1S/C14H19N/c1-3-5-9-13-11(4-2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3

InChI Key

IFCNLMMBVVNZAP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2N1)CC

Origin of Product

United States

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